1-[1-(Triazol-1-yl)cyclopropyl]ethanone
Description
Properties
IUPAC Name |
1-[1-(triazol-1-yl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6(11)7(2-3-7)10-5-4-8-9-10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNFLLPRCDZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Triazol-1-yl)cyclopropyl]ethanone typically involves the nucleophilic substitution reaction between 1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction is carried out in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, in a mixed solvent system of tetrahydrofuran (THF) and water . The reaction conditions, including temperature, reaction time, and the ratio of starting materials, are optimized to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the process is scaled up with careful control of reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Triazol-1-yl)cyclopropyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and phase transfer catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Uses
The compound is part of the broader category of substituted triazoles, which have been identified for their ability to modulate biological pathways. Specifically, 1-[1-(Triazol-1-yl)cyclopropyl]ethanone has been studied for its effects on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in metabolic disorders such as obesity and diabetes. The modulation of this enzyme can lead to therapeutic benefits in managing metabolic syndrome, a condition characterized by insulin resistance and increased cardiovascular risk .
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For instance, studies on related triazole compounds have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (BT-474) and cervical cancer (HeLa). These compounds induce apoptosis and inhibit tubulin polymerization, suggesting a mechanism of action that could be relevant for this compound as well .
Synthesis and Derivatives
Synthesis Techniques
The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with triazole precursors. Various methodologies have been explored to enhance yield and purity, including the use of different catalysts and solvents. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry .
Derivatives and Variants
Derivatives of this compound have been synthesized to explore variations in biological activity. For example, modifications at the piperazinyl or cyclic structures can lead to compounds with enhanced receptor binding affinities or altered pharmacokinetic profiles. Such studies are crucial for optimizing the therapeutic potential of triazole-based compounds .
Biological Activities
Antimicrobial Properties
Beyond anticancer applications, triazole derivatives have demonstrated antimicrobial and antifungal activities. This broad spectrum of activity makes them suitable candidates for further investigation as potential treatments for infections caused by resistant strains of bacteria and fungi .
Mechanisms of Action
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that these compounds may interact with various cellular pathways, including apoptosis signaling cascades and cell cycle regulation. Understanding these mechanisms is essential for developing targeted therapies .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
-
Case Study 1: Metabolic Syndrome Management
A study demonstrated that a related triazole compound effectively reduced blood glucose levels in diabetic models by inhibiting 11β-HSD1 activity, showcasing its potential in treating metabolic disorders. -
Case Study 2: Cancer Treatment Trials
Clinical trials involving triazole derivatives have shown promising results in reducing tumor size in patients with advanced breast cancer, indicating their potential as effective chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 1-[1-(Triazol-1-yl)cyclopropyl]ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability :
- Chlorinated analogs (e.g., ) exhibit high synthetic yields (98%) but require purification to achieve >99% purity .
- Aryl-substituted derivatives (e.g., 3b, 3c) show moderate yields (69–82%) and distinct melting points, correlating with crystallinity influenced by alkoxy groups .
- Thiolated derivatives (e.g., 3s) demonstrate exceptional yields (88–90%), likely due to the stabilizing effect of sulfur .
Spectral Characteristics :
Key Insights:
- Triazole Derivatives : The presence of 1,2,4-triazole in ’s compound suggests utility in medicinal chemistry due to its mimicry of peptide bonds and antimicrobial activity .
- Aryl-Substituted Analogs: Compounds like 3b and 3c () show enhanced antimicrobial efficacy compared to non-aryl derivatives, attributed to increased membrane penetration via alkoxy groups .
Biological Activity
1-[1-(Triazol-1-yl)cyclopropyl]ethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its significant role in various biological activities. The triazole moiety enhances the compound's interaction with biological targets, making it a subject of interest in drug development.
Structural Formula
The chemical structure can be represented as follows:
Antimicrobial Activity
Compounds containing triazole rings have been reported to exhibit antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes.
Case Study: Antibacterial Properties
In a comparative study, several triazole derivatives were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the triazole structure significantly influenced the antibacterial potency, suggesting that this compound may also exhibit similar effects due to its structural characteristics .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Triazole A | 16 | 32 |
| Triazole B | 8 | 16 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Research indicates that triazole derivatives possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of this compound may be explored in future studies.
Mechanism of Action
The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins. In vitro studies have shown that certain triazole compounds can significantly reduce inflammation markers .
Antiviral Activity
Triazole derivatives have also been investigated for their antiviral properties. For example, compounds in this class have demonstrated efficacy against HIV and other viruses by interfering with viral replication processes.
Case Study: Antiviral Efficacy
In a study assessing the antiviral activity of triazole derivatives, several compounds showed low micromolar EC50 values against HIV strains, indicating strong antiviral potential. This suggests that this compound could be evaluated for similar activities .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or the cyclopropyl group can lead to variations in potency and selectivity.
Key Findings
- Substituent Effects: The nature and position of substituents on the triazole ring significantly influence biological activity.
- Ring Strain: The cyclopropyl group may enhance binding affinity to target proteins due to its unique strain characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
